Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C20H22N6O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H22N6O3/c1-2-29-20(28)14-5-7-16(8-6-14)22-19(27)15-4-3-11-25(12-15)18-10-9-17-23-21-13-26(17)24-18/h5-10,13,15H,2-4,11-12H2,1H3,(H,22,27) |
InChI Key |
BXMHJICPOBVAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the triazolopyridazine core with piperidine derivatives, often using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl benzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing functional groups for further derivatization.
Nucleophilic Substitution at the Amide Linkage
The amide bond exhibits limited reactivity but can engage in nucleophilic substitution under specific conditions. For example, hydrazine derivatives target the carbonyl group to form hydrazides.
Triazolopyridazine Ring Functionalization
The triazolo[4,3-b]pyridazine core participates in electrophilic substitution and cycloaddition reactions due to electron-deficient nitrogen atoms.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole N2 position under basic conditions (K₂CO₃, DMF, 50°C).
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the pyridazine ring’s C3 position.
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation or oxidation:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Benzyl chloride, NaH, THF, 0°C | Substitution at piperidine nitrogen |
| Oxidation | KMnO₄, H₂O, 80°C | Conversion to piperidone derivative |
Stability and Degradation Pathways
The compound’s stability under varying conditions influences its reactivity:
| Factor | Impact |
|---|---|
| pH < 3 or > 10 | Accelerated ester hydrolysis and amide cleavage |
| UV light exposure | Degradation of triazolopyridazine ring (detected via LC-MS) |
| Thermal stress | Decomposition above 150°C (TGA analysis) |
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity due to substituent effects:
Scientific Research Applications
Target and Pathways
The primary target of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is the c-MET receptor tyrosine kinase. This receptor is implicated in several cellular processes including proliferation and survival of cancer cells.
Biochemical Effects
The compound inhibits c-MET signaling pathways, leading to:
- Reduced Tumor Cell Proliferation : Inhibition of cell growth in c-MET dependent cancer models.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor effects:
- In Vitro Studies : The compound has shown a marked decrease in viability among cancer cell lines expressing c-MET.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups.
Potential for Targeted Therapy
Due to its specific action on the c-MET pathway, this compound may serve as a targeted therapeutic agent for cancers characterized by aberrant c-MET signaling.
Study Overview
Several preclinical studies have evaluated the efficacy of this compound:
| Study | Description | Findings |
|---|---|---|
| Study 1 | In vitro assays on c-MET expressing cancer cell lines | Significant decrease in cell viability observed |
| Study 2 | Murine model study | Administration led to reduced tumor size and improved survival rates |
These findings underscore the compound's potential as a promising candidate for further development in cancer therapeutics.
Data Table: Summary of Biological Activities
| Property | Details |
|---|---|
| Antitumor Activity | Significant reduction in tumor growth |
| Mechanism of Action | Inhibition of c-MET receptor signaling |
| Cell Viability Impact | Decreased viability in c-MET expressing cells |
| Survival Rate Improvement | Enhanced survival in treated murine models |
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways. The piperidine moiety enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of specific biological targets. The compound’s effects on cellular pathways are mediated through its interaction with key signaling molecules, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar pharmacological activities. the presence of different substituents can significantly alter their biological properties.
Piperidine Derivatives: Compounds with piperidine moieties are known for their diverse biological activities. The combination of piperidine with triazolopyridazine in the target compound enhances its potency and selectivity.
Benzoate Esters: These compounds are commonly used in medicinal chemistry for their ability to modulate the pharmacokinetic properties of drugs. .
Biological Activity
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a triazole-pyridazine ring system linked to a piperidine moiety through a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 368.39 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Esterification : The final product formation through the reaction of benzoic acid derivatives with the synthesized triazole-piperidine intermediate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that the triazole-pyridazine scaffold may inhibit key pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. For example, studies indicate that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Inhibitory |
The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been explored in various models. These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on HCT116 cells. The results showed a dose-dependent decrease in cell viability, indicating strong anticancer activity. -
Case Study on Antimicrobial Efficacy :
In a comparative study of various triazole derivatives against E. coli, this compound exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics.
Q & A
Q. Optimization strategies :
- Reagent stoichiometry : Increasing equivalents of azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) improves azide incorporation, as seen in related triazole syntheses .
- Temperature control : Gradual warming (0°C → 50°C) minimizes side reactions during cyclization .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) enhances yield and purity, with yields ranging from 51% to 88% depending on substituents .
Advanced: How can conflicting NMR or MS data be resolved during structural characterization of derivatives?
Answer:
Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Deuterated solvent standardization : Use CDCl₃ for consistent ¹H/¹³C NMR referencing (e.g., δ 7.27 ppm for residual CHCl₃) .
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals in complex heterocycles like the triazolo-pyridazine core.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <1 ppm error (e.g., [M]+ Calcd 271.1064 vs. Found 271.1065 ).
- Infrared (IR) cross-validation : Peaks at 2143 cm⁻¹ (azide) and 1704 cm⁻¹ (ester) confirm functional groups .
Basic: What analytical techniques are essential for verifying purity and structural integrity?
Answer:
- Chromatography : TLC (Rf = 0.58–0.60 in cyclohexane/ethyl acetate) monitors reaction progress .
- Spectroscopy :
- Melting point analysis : Sharp melting ranges (e.g., 100–101.5°C ) indicate purity.
Advanced: What strategies enable diversification of the triazolo-pyridazine core for structure-activity relationship (SAR) studies?
Answer:
- Substituent introduction :
- Late-stage functionalization : Click chemistry or Suzuki-Miyaura coupling introduces aryl/heteroaryl groups .
- Comparative analysis : Benchmark against analogs like ethyl 4-(tetrazolyl)benzoate derivatives to assess bioactivity trends .
Basic: What precautions are critical for handling this compound in experimental workflows?
Answer:
- Lab safety : Use PPE (gloves, goggles) due to potential irritancy from azide intermediates .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or azide degradation.
- Solvent compatibility : Avoid prolonged exposure to chlorinated solvents (e.g., CH₂Cl₂) to prevent byproduct formation .
Advanced: How do structural variations in starting materials impact reaction efficiency?
Answer:
- Benzyl vs. 4-methylbenzyl groups : Electron-donating substituents (e.g., methyl) increase yields (88% vs. 51%) by stabilizing reactive intermediates .
- Heterocyclic cores : Pyridazine vs. pyrazole systems alter reaction kinetics; triazolo-pyridazines require longer reaction times (16+ hours) due to steric hindrance .
Basic: What computational tools assist in predicting the compound’s reactivity or binding properties?
Answer:
- DFT calculations : Model transition states for triazole formation (e.g., azide-alkyne cycloaddition).
- Molecular docking : Predict interactions with biological targets (e.g., kinases) using the piperidine moiety as a hinge-binding group .
- LogP prediction : Software like MarvinSuite estimates lipophilicity for pharmacokinetic profiling.
Advanced: How can researchers address low yields in the final amide coupling step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
